molecular formula C8H9NO3 B14208185 (5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid CAS No. 777835-71-9

(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid

Katalognummer: B14208185
CAS-Nummer: 777835-71-9
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: LPWBPIQXASVODT-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole condensation, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Wirkmechanismus

The mechanism of action of (5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylic acid
  • 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

Uniqueness

(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

777835-71-9

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-8(11)6-3-5-1-2-12-7(5)4-9-6/h1-2,6,9H,3-4H2,(H,10,11)/t6-/m1/s1

InChI-Schlüssel

LPWBPIQXASVODT-ZCFIWIBFSA-N

Isomerische SMILES

C1[C@@H](NCC2=C1C=CO2)C(=O)O

Kanonische SMILES

C1C(NCC2=C1C=CO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.